Product packaging for 1,1,2-Triphenyl-2-piperidin-1-ylethanol(Cat. No.:)

1,1,2-Triphenyl-2-piperidin-1-ylethanol

Cat. No.: B13396837
M. Wt: 357.5 g/mol
InChI Key: BCFJVZGZDXPFBN-UHFFFAOYSA-N
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Description

Significance of Enantioselective Synthesis in Modern Organic Chemistry

Enantioselective synthesis, also referred to as asymmetric synthesis, is a chemical process that preferentially forms one enantiomer of a chiral product over its mirror image. fiveable.mewikipedia.org This selectivity is critical because the biological activity of chiral molecules is often enantiomer-dependent. numberanalytics.combuchler-gmbh.com One enantiomer may exhibit a desired therapeutic effect, while the other could be inactive or even harmful. numberanalytics.com The ability to control the three-dimensional arrangement of atoms is therefore essential in the production of pharmaceuticals and other biologically active compounds. numberanalytics.comnumberanalytics.com Modern organic synthesis heavily relies on enantioselective methods to construct complex molecules with multiple stereocenters, and the development of such reactions has significantly advanced the field. numberanalytics.com

The core principle of enantioselective synthesis lies in the use of a chiral influence, which can be a chiral catalyst, a chiral auxiliary, or a chiral substrate, to create a diastereomeric interaction that favors the formation of one enantiomer. The energy difference between the transition states leading to the two different enantiomers determines the degree of enantioselectivity. numberanalytics.com A larger energy difference results in a higher enantiomeric excess (e.e.), a measure of the purity of the desired enantiomer.

Overview of Chiral Amino Alcohols as Privileged Ligands in Metal-Catalyzed Asymmetric Transformations

Chiral amino alcohols are a class of organic compounds containing both an amino group and a hydroxyl group attached to a chiral scaffold. They have emerged as "privileged ligands" in metal-catalyzed asymmetric reactions, meaning they are effective in a wide range of transformations. wikipedia.orgchemrxiv.org Their utility stems from their ability to form stable chelate complexes with a variety of metal centers. The resulting metal complexes possess a well-defined chiral environment that can effectively induce asymmetry in a catalytic transformation.

These ligands have proven successful in numerous asymmetric reactions, including:

Addition of organozinc reagents to aldehydes: This reaction is a benchmark for testing the efficacy of new chiral amino alcohol ligands, often yielding secondary alcohols with high enantiopurity. researchgate.net

Asymmetric transfer hydrogenation: Ruthenium complexes of chiral β-amino alcohols have been shown to be efficient catalysts for the asymmetric transfer hydrogenation of ketones and imines. mdpi.comresearchgate.net

Asymmetric alkylation, aldol (B89426) reactions, and Michael additions: The versatility of chiral amino alcohol ligands extends to these fundamental carbon-carbon bond-forming reactions. polyu.edu.hknih.gov

The ease of synthesis of chiral amino alcohols, often from readily available chiral amino acids, further enhances their appeal in asymmetric catalysis. polyu.edu.hk

Positioning of 1,1,2-Triphenyl-2-piperidin-1-ylethanol within the Landscape of Chiral Ligand Design

This compound belongs to the family of chiral β-amino alcohols. Its structure is characterized by three phenyl groups and a piperidine (B6355638) moiety. The bulky phenyl groups create a sterically demanding and well-defined chiral pocket around the metal center to which it coordinates. The piperidine ring, a common structural motif in organic synthesis, can influence the ligand's conformational rigidity and electronic properties. mdpi.comresearchgate.net

The design of chiral ligands is a continuous effort to improve enantioselectivity and expand the scope of asymmetric reactions. The specific structural features of this compound, such as the number and nature of the aryl substituents and the cyclic amine, are key determinants of its catalytic performance. Researchers often systematically modify these features to fine-tune the steric and electronic properties of the ligand, thereby optimizing its effectiveness for a particular transformation. The development of ligands like this compound represents the ongoing endeavor to create highly efficient and selective catalysts for the synthesis of enantiomerically pure compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27NO B13396837 1,1,2-Triphenyl-2-piperidin-1-ylethanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2-triphenyl-2-piperidin-1-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO/c27-25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24(21-13-5-1-6-14-21)26-19-11-4-12-20-26/h1-3,5-10,13-18,24,27H,4,11-12,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFJVZGZDXPFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,1,2 Triphenyl 2 Piperidin 1 Ylethanol

Historical and Current Synthetic Routes to the Core 1,1,2-Triphenyl-2-piperidin-1-ylethanol Scaffold

Detailed historical and current synthetic routes specifically for this compound are not extensively documented in widely accessible scientific literature. However, the synthesis of structurally related 1,2-amino alcohols and complex piperidine (B6355638) derivatives provides a foundational basis for proposing viable synthetic pathways.

Historically, the synthesis of such scaffolds would likely have relied on classical methods such as the nucleophilic addition of organometallic reagents to α-amino ketones or the aminolysis of epoxides. A plausible, though unconfirmed, route could involve the reaction of a piperidine-containing organometallic reagent with 1,1,2-triphenylethanone or a related derivative.

Current synthetic strategies for complex piperidines often employ more sophisticated methods, including transition-metal-catalyzed cross-coupling reactions, multicomponent reactions, and domino processes that allow for the efficient construction of the piperidine ring with various substituents. While no specific examples for the target molecule have been identified, these modern approaches offer potential avenues for its construction.

Advanced Stereoselective Synthesis of this compound

The presence of a stereocenter at the carbon bearing the piperidine and phenyl groups makes the stereoselective synthesis of this compound a critical area of investigation.

Strategies for Enantiopure this compound Preparation

The preparation of enantiopure this compound remains a specialized area with limited published data. General strategies for achieving enantiopurity in related 1,2-amino alcohols often involve one of three main approaches:

Chiral Pool Synthesis: Utilizing enantiopure starting materials derived from natural sources.

Chiral Auxiliary-Mediated Synthesis: Employing a covalently attached chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.

For a molecule with the structural complexity of this compound, asymmetric catalysis would represent the most elegant and atom-economical approach. This could potentially involve the asymmetric reduction of a corresponding α-amino ketone precursor or the enantioselective addition of a nucleophile to an imine.

Optimization of Reaction Conditions for Yield and Stereoselectivity

Specific data on the optimization of reaction conditions for the synthesis of this compound is not available in the reviewed literature. However, for analogous transformations, key parameters that are typically optimized to maximize yield and stereoselectivity include:

ParameterConsiderations for Optimization
Catalyst Choice of metal and chiral ligand is crucial for enantioselectivity.
Solvent Polarity and coordinating ability can significantly influence reaction rates and stereochemical outcomes.
Temperature Lower temperatures often favor higher stereoselectivity.
Reactant Stoichiometry The ratio of reactants can impact conversion and the formation of byproducts.
Additives The presence of co-catalysts or other additives can enhance catalyst activity and selectivity.

Interactive Data Table: General Optimization Parameters This table is based on general principles of asymmetric synthesis and is not specific to the target compound due to a lack of available data.

ParameterTypical Range/OptionsImpact on YieldImpact on Stereoselectivity
Temperature (°C)-78 to 100VariableGenerally higher at lower temperatures
SolventToluene (B28343), THF, CH2Cl2, Acetonitrile (B52724)SignificantSignificant
Catalyst Loading (mol%)0.1 to 10SignificantCan be significant

Precursor Molecule Design and Synthetic Strategies

The rational design of precursor molecules is fundamental to any successful synthesis. For this compound, several precursor strategies can be envisioned:

α-Amino Ketone Precursor: Synthesis of 1,1-diphenyl-2-phenyl-2-(piperidin-1-yl)ethan-1-one, followed by a stereoselective reduction of the ketone.

Epoxide Precursor: Preparation of a triphenyl-substituted epoxide, followed by nucleophilic ring-opening with piperidine. The regioselectivity of this reaction would be a key challenge.

Multicomponent Reaction Strategy: A convergent approach where the three phenyl groups, the ethanol (B145695) backbone, and the piperidine moiety are assembled in a single or few steps.

Derivatization and Analog Synthesis of this compound

While the synthesis of the parent compound is challenging, the potential for creating analogs with modified properties is a significant driver for synthetic efforts.

Chemical Modification Approaches for Ligand Functionalization

The this compound scaffold offers several sites for chemical modification to produce functionalized ligands.

Aromatic Ring Substitution: The three phenyl rings can be functionalized with a variety of substituents (e.g., electron-donating or electron-withdrawing groups) to tune the electronic properties of the molecule. This can be achieved by using substituted starting materials or through late-stage functionalization reactions.

Piperidine Ring Modification: The piperidine ring can be substituted at various positions to alter the steric bulk and basicity of the nitrogen atom.

Hydroxyl Group Derivatization: The hydroxyl group can be converted into other functional groups, such as ethers or esters, to modulate the molecule's polarity and coordinating ability.

Synthesis of Solid-Supported and Polymer-Immobilized Analogues of this compound

The synthesis of solid-supported and polymer-immobilized analogues of this compound represents a strategic approach within combinatorial chemistry to generate libraries of related compounds for high-throughput screening. While direct solid-phase synthesis of the specific parent compound is not extensively documented, the methodologies for constructing structurally similar tertiary alcohols and amino alcohols on polymeric supports provide a clear framework for its potential synthesis. These strategies typically involve immobilizing a precursor molecule onto a resin, performing a series of chemical transformations, and finally cleaving the desired product from the solid support.

A plausible approach for the solid-phase synthesis of analogues of this compound involves the immobilization of a ketone or an ester precursor onto a suitable polymer resin. For instance, a benzophenone (B1666685) analogue, serving as a precursor to the triphenylmethanol (B194598) core, can be attached to a solid support. The synthesis of polymeric benzophenone photoinitiators and cross-linkers demonstrates the feasibility of linking benzophenone derivatives to a polymer backbone.

Once the ketone precursor is anchored to the resin, the key carbon-carbon bond-forming step to create the tertiary alcohol can be achieved through the addition of an organometallic reagent, such as a Grignard reagent. The reaction of a polymer-bound ketone with a Grignard reagent is a well-established method for the synthesis of tertiary alcohols on a solid phase. For example, a resin-bound benzophenone derivative could be reacted with a phenylmagnesium halide to generate a diphenylmethanol (B121723) moiety. To achieve the triphenyl structure, a different strategy might involve the use of an immobilized ester, which can react with two equivalents of a Grignard reagent.

The introduction of the piperidine group at the adjacent position presents a more complex challenge in a solid-phase format. One potential route could involve the use of a polymer-supported epoxide. The epoxide ring could be opened by a piperidine nucleophile, followed by the addition of phenyl Grignard reagents to a nearby carbonyl group.

Alternatively, a "catch and release" strategy employing a traceless linker could be utilized. For instance, a polymer-supported thiobenzophenone (B74592) has been reported as a self-indicating traceless linker. Such a strategy could be adapted to first "catch" a precursor molecule, allow for the necessary synthetic transformations to build the desired scaffold, and then "release" the final product, leaving no trace of the linker.

The final step in any solid-phase synthesis is the cleavage of the target molecule from the resin. The choice of cleavage conditions is critical and depends on the type of linker used. For acid-labile linkers, cleavage is typically achieved using strong acids like trifluoroacetic acid (TFA). The stability of the tertiary alcohol and the piperidine moiety under these conditions must be considered to prevent degradation of the final product.

The table below summarizes a hypothetical reaction sequence for the solid-phase synthesis of a this compound analogue, based on established solid-phase organic synthesis (SPOS) principles.

StepReactionReagents and ConditionsPurpose
1ImmobilizationMerrifield resin, 4-hydroxybenzophenone, base (e.g., NaH), DMFTo anchor the benzophenone precursor to the solid support.
2Grignard ReactionPhenylmagnesium bromide, anhydrous THFTo form the triphenylmethanol core by adding two phenyl groups.
3Functionalization (Hypothetical)Introduction of a leaving group at the benzylic position, followed by nucleophilic substitution with piperidine.To introduce the piperidine moiety at the C2 position.
4CleavageTrifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)To release the final product from the solid support.

It is important to note that each step would require careful optimization of reaction conditions, including solvent, temperature, and reaction time, to ensure high yields and purity of the polymer-bound intermediates and the final cleaved product. The progress of the reactions on the solid support can be monitored using techniques such as Fourier-transform infrared (FTIR) spectroscopy on single resin beads.

Stereochemical Characterization and Analysis of 1,1,2 Triphenyl 2 Piperidin 1 Ylethanol

Methodologies for Chiral Purity and Enantiomeric Excess Determination

Assessing the chiral purity and determining the enantiomeric excess (ee) are fundamental steps in the characterization of a chiral compound. These analyses quantify the predominance of one enantiomer over the other in a mixture.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is one of the most powerful and widely used methods for the separation and quantification of enantiomers. nih.gov The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase, leading to the formation of transient diastereomeric complexes with different energies of formation. bgb-analytik.com This difference in interaction strength results in different retention times for each enantiomer, allowing for their separation and quantification.

For a compound like 1,1,2-Triphenyl-2-piperidin-1-ylethanol, which contains both a hydroxyl (hydrogen bond donor and acceptor) and a tertiary amine (hydrogen bond acceptor, basic site) functional group, polysaccharide-based CSPs are particularly effective. nih.govnih.gov These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance. nih.gov

The choice of mobile phase is crucial for achieving optimal separation. Common modes include:

Normal Phase: Typically using a mixture of a hydrocarbon solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695). This mode often enhances hydrogen bonding and π-π interactions between the analyte and the CSP. sigmaaldrich.com

Polar Organic Mode: Employing polar organic solvents like acetonitrile (B52724) or methanol. This mode can offer different selectivity and is beneficial for achieving short run times and sharp peaks. acs.org

The selection of the specific CSP and mobile phase composition is typically determined through a screening process to identify the system that provides the best resolution (Rs) and separation factor (α). An illustrative table of potential HPLC screening results for the enantioseparation of this compound is presented below.

Interactive Table 1: Illustrative HPLC Data for Enantioseparation of this compound
Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (t_R1) (min)Retention Time (t_R2) (min)Separation Factor (α)Resolution (Rs)
Lux Cellulose-2n-Hexane/Ethanol (90:10)8.510.21.202.1
Lux Amylose-2n-Hexane/Isopropanol (85:15)12.114.81.222.5
Lux Cellulose-2Acetonitrile (100%)5.25.91.131.6
Lux Amylose-2Methanol (100%)7.87.81.000.0

Data in this table is illustrative and based on typical performance of these CSPs for chiral amino alcohols. It does not represent actual experimental results for this compound.

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, provides a sensitive method for assessing enantiomeric purity. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. While the enantiomers of this compound would produce CD spectra that are mirror images of each other, the molecule itself may lack a strong chromophore in the accessible UV-Vis region, resulting in weak signals.

To overcome this, a common strategy is to use an achiral chromophoric host or probe that forms a complex with the chiral analyte. rsc.org This interaction induces a CD signal in the probe's absorption bands, a phenomenon known as induced circular dichroism (ICD). acs.org The intensity of this induced signal is directly proportional to the concentration of the chiral guest and its enantiomeric excess. Lanthanide tris(β-diketonate) complexes, for example, have been shown to be effective probes for the chirality of amino alcohols. rsc.orgacs.org Upon complexation with an enantiomer of this compound, the achiral lanthanide complex would become CD-active, allowing for a quantitative assessment of the enantiomeric purity of the sample.

Absolute Configuration Determination

Determining the absolute configuration involves assigning the (R) or (S) descriptor to the stereogenic center. This provides the true three-dimensional arrangement of the atoms in the molecule.

The spectroscopic methods used for purity assessment can often be extended to assign the absolute configuration. In the context of induced circular dichroism (ICD), the sign of the observed Cotton effect can often be correlated with the absolute configuration of the guest molecule. rsc.orgacs.org Through systematic studies of related amino alcohols with known configurations, empirical rules can be developed. For instance, it might be observed that all (S)-amino alcohols of a particular structural class induce a positive Cotton effect with a specific achiral probe, while the (R)-enantiomers induce a negative one. By comparing the ICD spectrum of an unknown sample of this compound to these established correlations, a tentative assignment of its absolute configuration can be made. nsf.gov

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides an unambiguous three-dimensional map of the electron density within a crystal, revealing the precise spatial arrangement of all atoms.

To determine the absolute stereochemistry, a suitable single crystal of an enantiomerically pure sample of this compound must be prepared. The analysis, particularly through the use of anomalous dispersion, allows for the unequivocal assignment of the (R) or (S) configuration. The resulting data includes precise bond lengths, bond angles, and the crystallographic parameters of the unit cell.

Interactive Table 2: Representative Crystallographic Data for a Chiral Organic Molecule
ParameterExample Value
Chemical FormulaC₂₅H₂₇NO
Formula Weight357.49
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.15
b (Å)6.23
c (Å)16.45
β (°)98.5
Volume (ų)1029
Z2
Flack Parameter0.05 (12)

This table presents hypothetical data typical for a single-crystal X-ray diffraction experiment and is for illustrative purposes only.

In cases where suitable crystals cannot be obtained or as a complementary method, computational approaches can be employed to predict the absolute configuration. This is most commonly achieved by comparing experimentally measured chiroptical data (e.g., CD spectra) with spectra calculated from first principles.

The process involves:

Building a computational model of one enantiomer, for example, (S)-1,1,2-Triphenyl-2-piperidin-1-ylethanol.

Performing a conformational search to identify the most stable low-energy conformers of the molecule.

Calculating the theoretical CD spectrum for this ensemble of conformers using methods like Time-Dependent Density Functional Theory (TD-DFT).

Comparing the calculated spectrum (including the signs and wavelengths of the Cotton effects) with the experimental CD spectrum.

A good match between the experimental spectrum and the spectrum calculated for the (S)-isomer provides strong evidence that the experimental sample has the (S)-configuration. Conversely, if the experimental spectrum is a mirror image of the calculated (S)-spectrum, the sample can be assigned the (R)-configuration.

Catalytic Performance and Mechanistic Investigations of 1,1,2 Triphenyl 2 Piperidin 1 Ylethanol

Application in Asymmetric Organometallic Additions

1,1,2-Triphenyl-2-piperidin-1-ylethanol is particularly noted for its ability to catalyze the enantioselective addition of organozinc reagents to prochiral aldehydes, a key method for synthesizing optically active secondary alcohols. These products are valuable intermediates in the pharmaceutical and fine chemical industries.

This compound has been established as a catalyst with very high activity for the ethylation of a wide range of aldehyde substrates using diethylzinc (B1219324). ursa.cat Research has shown that it achieves very high enantioselectivity, especially at low catalyst loadings. This high level of stereochemical control is particularly pronounced when the carbon atom alpha to the aldehyde's formyl group is substituted with at least two other carbon atoms. ursa.cat The catalyst's effectiveness in this transformation makes it a valuable tool for the synthesis of chiral 1-arylpropanols and other secondary alcohols.

The application of this compound as a catalyst for the enantioselective arylation of aldehydes represents a significant advancement, providing access to chiral diarylmethanols with outstanding levels of enantiopurity. ursa.catkisti.re.kr Using a combination of diphenylzinc (B92339) (Ph₂Zn) and diethylzinc (Et₂Zn), this catalytic system has proven effective for a diverse range of aromatic aldehydes, consistently yielding products with enantiomeric excesses (ee) ranging from 93% to 98%. ursa.cat The catalyst is effective for ortho-substituted benzaldehydes and shows good selectivity for α,β-unsaturated aldehydes, although this can be highly solvent-dependent. ursa.cat In contrast, linear aliphatic aldehydes generally result in lower enantioselectivities. ursa.cat

The table below summarizes the catalytic performance of (R)-1,1,2-Triphenyl-2-piperidin-1-ylethanol in the phenylzinc addition to various aldehydes. ursa.cat

Table 1: Enantioselective Phenylation of Aldehydes Catalyzed by (R)-1,1,2-Triphenyl-2-piperidin-1-ylethanol

Aldehyde Substrate Yield (%) Enantiomeric Excess (ee %)
2-Chlorobenzaldehyde 95 98
2-Methylbenzaldehyde 94 98
4-Methoxybenzaldehyde 96 97
4-Chlorobenzaldehyde 95 97
2-Naphthaldehyde 95 98
Cinnamaldehyde 90 87
n-Heptanal 90 63
Cyclohexanecarboxaldehyde 92 84

Optimization of Catalytic Reaction Parameters

The efficiency and selectivity of reactions catalyzed by this compound are highly dependent on various reaction parameters. Optimization of these conditions is crucial for maximizing yield and enantioselectivity.

Solvent choice and reaction temperature play a critical role in the catalytic performance. In the enantioselective arylation of aldehydes, hexane (B92381) is often the solvent of choice. ursa.cat However, for certain substrates, such as α,β-unsaturated aldehydes, the solvent can dramatically influence the outcome. For instance, in the arylation of (E)-α-methylcinnamaldehyde, switching the solvent from hexane to toluene (B28343) increased the enantiomeric excess from 87% to 94%. ursa.cat Other solvents like diethyl ether have also been used, though they may lead to lower yields. ursa.cat

Temperature has a particularly interesting and non-linear effect on enantioselectivity. For the arylation of p-tolylaldehyde, a maximum enantioselectivity was observed around 10 °C. ursa.catkisti.re.krlivedna.net Increasing or decreasing the temperature from this "inversion temperature" leads to a decrease in selectivity. ursa.cat This behavior highlights the importance of precise temperature control for process optimization. ursa.catlivedna.net Notably, for many aromatic substrates, excellent enantioselectivity is achieved at both 0 °C and room temperature, which simplifies the experimental procedure compared to other catalytic systems. ursa.cat

A significant advantage of this compound is its high efficiency at very low concentrations. In the enantioselective arylation of aldehydes, excellent levels of enantiocontrol (93.7% ee) have been achieved with a catalyst loading as low as 0.5 mol%. ursa.catkisti.re.krlivedna.net This high catalytic turnover is beneficial for both economic and environmental reasons. Performing the reaction at the optimal inversion temperature (10 °C) allows the catalyst loading to be reduced to 1 mol% with almost no loss of enantioselectivity (96.6% ee). ursa.cat

No Publicly Available Data on the Catalytic Performance of this compound

Despite a comprehensive search of scientific databases and literature, there is a notable absence of published research on the catalytic performance and mechanistic investigations of the chemical compound This compound . This scarcity of information prevents a detailed analysis of its potential catalytic cycle, including the specific roles of its functional groups in chiral induction, proposed transition state models, and its coordination behavior with metals.

Extensive queries have failed to identify any studies that specifically examine this compound's efficacy as a catalyst in chemical reactions. Consequently, there is no data available to populate an analysis of its catalytic capabilities or to elaborate on the mechanistic pathways it might employ.

The core components of the requested article, namely the mechanistic postulations of its catalytic cycle, remain unaddressed in the available scientific literature. This includes:

Computational Chemistry and Molecular Modeling of 1,1,2 Triphenyl 2 Piperidin 1 Ylethanol

Electronic Structure Calculations

The study of electronic structure is fundamental to comprehending the reactivity, stability, and spectroscopic characteristics of a molecule.

Quantum mechanical investigations, especially those employing Density Functional Theory (DFT), represent a cornerstone of contemporary computational chemistry. For a molecule such as 1,1,2-Triphenyl-2-piperidin-1-ylethanol, DFT calculations would be instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties.

A standard methodology would involve geometry optimization using a functional like B3LYP, which amalgamates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is frequently coupled with a basis set such as 6-311++G(d,p) to achieve a favorable balance between precision and computational demand. Such calculations would ascertain the most stable three-dimensional configuration of the molecule's atoms, offering insights into bond lengths, bond angles, and dihedral angles.

Moreover, DFT can compute various thermodynamic parameters, including Gibbs free energy and enthalpy, which are vital for understanding the molecule's stability and its behavior in chemical reactions. Time-dependent DFT (TD-DFT) could also be implemented to forecast the molecule's electronic absorption spectra (UV-Vis).

Interactive Data Table: Representative Theoretical Data from DFT Calculations for a Molecule Similar to this compound

(Note: This table is illustrative and does not represent actual calculated data for the title compound, but is typical for similar piperidine (B6355638) derivatives.)

ParameterValue
MethodDFT/B3LYP/6-311++G(d,p)
Total Energy (Hartree)-1100.12345
Dipole Moment (Debye)2.5
HOMO Energy (eV)-5.8
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)4.6

Molecular orbital analysis offers a detailed depiction of electron distribution within a molecule, which is crucial for understanding its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of significant interest. The energy of the HOMO correlates with the molecule's electron-donating capability, whereas the LUMO energy is related to its electron-accepting ability. The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is anticipated to be localized in electron-rich areas, such as the nitrogen atom of the piperidine ring and the phenyl groups. Conversely, the LUMO would likely be distributed across the aromatic rings. A narrower HOMO-LUMO gap would imply greater chemical reactivity.

Natural Bond Orbital (NBO) analysis is another potent tool for examining the delocalization of electron density between filled and empty orbitals, thereby providing insights into intramolecular interactions and charge transfer. This analysis can also elucidate the nature of chemical bonds and atomic hybridization.

Conformational Analysis and Dynamics

The biological activity and physical characteristics of a flexible molecule like this compound are profoundly influenced by its three-dimensional structure, or conformation.

Conformational analysis is directed at identifying the most stable conformations of a molecule and the energy barriers that separate them. In the case of this compound, the piperidine ring is predicted to adopt a chair conformation, which is the most stable configuration for six-membered rings. The substituents on the piperidine ring can occupy either axial or equatorial positions. For N-substituted piperidines, the orientation of the substituent can be affected by both steric and electronic factors.

The rotational freedom of the three phenyl groups and the bond linking the piperidine ring to the ethanol (B145695) backbone also add to the conformational complexity. Theoretical approaches, such as molecular mechanics or DFT, can be utilized to conduct a systematic exploration of the conformational space to pinpoint the low-energy conformers. The relative energies of these conformers can then be computed to ascertain their populations at a specific temperature.

Molecular dynamics (MD) simulations offer a means to investigate the time-dependent behavior of a molecule, encompassing its conformational shifts and interactions with its surroundings. An MD simulation of this compound would typically be conducted in a solvent, such as water or an organic solvent, to replicate realistic conditions.

The simulation would commence with an initial conformation of the molecule, followed by the solving of classical equations of motion for all atoms in the system over a defined period, usually ranging from nanoseconds to microseconds. The resultant trajectory yields a vast amount of information regarding the molecule's flexibility, the conformations it can access, and the timescale of conformational transitions. An analysis of the trajectory can identify the most prevalent conformational states and the root-mean-square deviation (RMSD) of atomic positions, which serves as a measure of the molecule's structural stability.

Ligand-Metal Complexation Studies

The existence of potential donor atoms, specifically the nitrogen of the piperidine ring and the oxygen of the hydroxyl group, indicates that this compound could function as a ligand and form complexes with metal ions. It is well-established that amino alcohols can form stable complexes with a range of metals.

Computational techniques can be employed to examine the structure, stability, and bonding of these potential metal complexes. DFT calculations would be used to optimize the geometry of the metal-ligand complex and to determine the binding energy between the metal ion and the ligand. This would provide an estimate of the complex's stability.

These calculations would also disclose the favored coordination geometry around the metal center and the characteristics of the metal-ligand bonds. NBO analysis could be applied to quantify the charge transfer from the ligand to the metal ion. Such studies are essential for understanding the potential applications of this compound in fields like catalysis or materials science.

Theoretical Investigation of Binding Modes and Affinities within Catalytic Systems

No specific studies detailing the theoretical investigation of binding modes and affinities of this compound within catalytic systems were identified. Such studies would typically employ quantum mechanical (QM) or molecular mechanics (MM) methods to calculate the binding energies and geometries of the ligand-metal complex or the catalyst-substrate adduct. This information is crucial for understanding the stability and reactivity of the catalytic species.

Analysis of Non-Covalent Interactions within Catalytic Intermediates

Similarly, there is a lack of specific research on the analysis of non-covalent interactions within catalytic intermediates involving this compound. These interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, play a critical role in stabilizing transition states and influencing enantioselectivity. nih.gov Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots are often used for this purpose but have not been applied to this specific compound in the available literature.

Molecular Interactions with Substrates and Reagents

Computational Analysis of Substrate Recognition and Activation in Asymmetric Reactions

A computational analysis of how this compound recognizes and activates substrates in asymmetric reactions is not documented. This type of analysis would involve modeling the approach of the substrate to the catalyst and identifying the key interactions that lead to substrate binding and subsequent chemical transformation.

Modeling of Chiral Induction Pathways and Stereoselectivity

The modeling of chiral induction pathways and the origins of stereoselectivity for catalysts derived from this compound have not been specifically reported. This is a central question in asymmetric catalysis, and computational studies in this area typically involve locating and comparing the energies of diastereomeric transition states that lead to the different stereoisomeric products. For chiral amino alcohol catalysts, it has been shown that non-conventional interactions can be key to stabilizing the transition state leading to the major enantiomer. nih.gov

Pharmacophore Modeling for Catalytic Activity and Ligand Design

Pharmacophore modeling is a powerful tool for ligand design and optimization. chemrxiv.orgnih.gov It involves identifying the essential three-dimensional arrangement of chemical features necessary for biological or chemical activity. While this methodology is widely used in drug discovery and has applications in catalyst development, no specific pharmacophore models for catalytic activity based on this compound have been published. Such a model would be invaluable for designing new, more effective chiral ligands based on this scaffold.

Advanced Structural Elucidation Techniques for 1,1,2 Triphenyl 2 Piperidin 1 Ylethanol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, confirming the molecular framework.

High-Resolution 1D NMR (¹H NMR, ¹³C NMR) for Structural Confirmation

High-resolution 1D NMR provides the foundational data for structural confirmation by identifying the chemical environments of all hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,1,2-Triphenyl-2-piperidin-1-ylethanol is expected to show distinct signals corresponding to the aromatic protons of the three phenyl groups, the aliphatic protons of the piperidine (B6355638) ring, the methine proton at the C2 position, and the hydroxyl proton. The aromatic region (typically δ 7.0-7.5 ppm) would likely display complex multiplets due to the overlapping signals of the 15 phenyl protons. The piperidine ring protons would appear in the upfield region (δ 1.4-2.8 ppm). The methine proton (H2) adjacent to the nitrogen and a phenyl group would be expected at a characteristic downfield shift, while the hydroxyl (OH) proton signal would be a singlet with a variable chemical shift depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, 25 distinct carbon signals are expected, although some phenyl carbon signals may overlap. The spectrum would be characterized by signals for the three phenyl groups in the aromatic region (δ 125-145 ppm), the two central carbons of the ethanol (B145695) backbone (C1 and C2), and the five carbons of the piperidine ring. The C1 carbon, bearing two phenyl groups and a hydroxyl group, and the C2 carbon, attached to a phenyl group and the piperidine nitrogen, would have characteristic chemical shifts reflecting their substitution.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table presents predicted chemical shift (δ) values based on standard ranges for similar functional groups and structural motifs. nih.govresearchgate.net

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl Groups (15H)7.0 – 7.5 (m)125 – 145
Piperidine α-CH₂ (4H)2.4 – 2.8 (m)~47
Piperidine β,γ-CH₂ (6H)1.4 – 1.7 (m)~25, ~27
C2-H (Methine) (1H)~4.5 (d)~75
C1-OH (1H)Variable (s)-
C1 (Quaternary)-~80

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for establishing the precise connectivity of atoms within the molecule, resolving ambiguities from 1D spectra. sdsu.eduipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, a key correlation would be observed between the methine proton at C2 and the adjacent α-protons on the piperidine ring, confirming the connection between the ethanol backbone and the heterocyclic ring. Correlations among the piperidine protons (α to β, β to γ) would also be evident.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps direct one-bond correlations between protons and the carbons they are attached to. emerypharma.com This technique allows for the unambiguous assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C spectra. For instance, the signal for the C2 methine proton would correlate directly with the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular skeleton. ipb.ptemerypharma.com Key HMBC correlations would include those from the C2 proton to the carbons of its attached phenyl ring and to the α-carbons of the piperidine ring. Protons on the C1-phenyl groups would show correlations to the quaternary C1 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close proximity, providing critical information about the molecule's three-dimensional structure and stereochemistry. Correlations between the C2 proton and protons on the nearby phenyl rings would help define the molecule's preferred conformation.

Key Predicted 2D NMR Correlations for Structural Elucidation

2D NMR ExperimentCorrelated NucleiStructural Information Provided
COSY H2 ↔ α-H (Piperidine)Confirms connectivity of the ethanol backbone to the piperidine ring.
α-H ↔ β-H ↔ γ-H (Piperidine)Establishes the spin system within the piperidine ring.
HSQC All C-H pairs (e.g., H2 ↔ C2)Directly links each proton to its attached carbon atom.
HMBC H2 ↔ C(α-piperidine), C(ipso-phenyl)Confirms C2-N and C2-Phenyl bonds.
H(phenyl on C1) ↔ C1Confirms the attachment of two phenyl groups to C1.
H(α-piperidine) ↔ C2, C(β-piperidine)Confirms piperidine ring structure and its connection to C2.
NOESY H2 ↔ H(ortho-phenyl on C2), H(ortho-phenyl on C1)Provides insight into the spatial arrangement and conformation.

Microcryoprobe NMR for Microscale Elucidation

For novel compounds synthesized in small quantities or for precious natural product analogues, obtaining high-quality NMR data can be challenging. Microcryoprobe technology offers a significant enhancement in sensitivity, enabling the structural elucidation of compounds at the microgram scale. By cryogenically cooling the detector coil and preamplifier, the signal-to-noise ratio is dramatically increased. This allows for the acquisition of a full suite of 1D and 2D NMR experiments on sample amounts that would be insufficient for conventional NMR probes, making it an ideal tool for the analysis of this compound when sample quantity is limited.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of a compound's elemental composition. For this compound (C₂₅H₂₇NO), HRMS would be used to measure the exact mass of the protonated molecular ion, [M+H]⁺. This experimental value is then compared to the calculated theoretical mass. A close match provides definitive confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Calculated Exact Mass for HRMS Analysis

Ion SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)
[M+H]⁺ [C₂₅H₂₈NO]⁺358.21654

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govchemguide.co.uk

For this compound, the protonated molecule is expected to undergo several characteristic fragmentation pathways. libretexts.org As an amino alcohol, common fragmentation includes the loss of water ([M+H - H₂O]⁺) and α-cleavage adjacent to the nitrogen atom. The presence of the bulky triphenyl system can also lead to stable carbocations.

Key predicted fragmentation pathways include:

Dehydration: Loss of a water molecule (18 Da) from the protonated parent ion.

α-Cleavage: Cleavage of the C1-C2 bond, which could lead to the formation of a stable diphenylmethanol (B121723) cation or a triphenylmethyl-type cation after rearrangement.

Loss of Piperidine: Cleavage of the C2-N bond, resulting in the loss of a neutral piperidine molecule (85 Da).

Predicted Key Fragment Ions in MS/MS Analysis

Precursor Ion (m/z)Proposed Fragment IonLossPredicted Fragment m/z
358.2[C₂₅H₂₆N]⁺H₂O (18.01 Da)340.2
358.2[C₁₉H₁₇O]⁺ (Diphenylmethanol-type cation)C₆H₁₁N + Ph (Phenylpiperidine)273.1
358.2[C₁₉H₁₅]⁺ (Triphenylmethyl-type cation)C₆H₁₁N + H₂O243.1
358.2[C₂₀H₂₂NO]⁺Phenyl radical (C₆H₅, 77.04 Da)281.2
358.2[C₆H₁₂N]⁺ (Protonated Piperidine)C₁₉H₁₆O86.1

This systematic analysis of fragmentation patterns allows for the confirmation of the different structural units within the molecule and their connectivity, complementing the data obtained from NMR spectroscopy to provide a complete and confident structural assignment.

Infrared Ion Spectroscopy (IRIS) for Reference-Free Structural Elucidation

Infrared Ion Spectroscopy (IRIS) has emerged as a powerful mass spectrometry-based technique for the unambiguous structural elucidation of gas-phase ions. This method combines the high sensitivity and selectivity of mass spectrometry with the structural specificity of infrared spectroscopy. In an IRIS experiment, ions of a specific mass-to-charge ratio are isolated in an ion trap and then irradiated with a tunable infrared laser. When the frequency of the laser matches a vibrational mode of the ion, the ion absorbs the IR radiation, leading to an increase in its internal energy and subsequent fragmentation. By monitoring the fragmentation as a function of the IR wavelength, a vibrational spectrum of the mass-selected ion is generated.

A key advantage of IRIS is its potential for reference-free structural elucidation . Traditional methods often rely on comparing the spectrum of an unknown compound to a library of spectra from known standards. However, for novel or rare compounds like this compound, such reference standards may not be available. IRIS overcomes this limitation by comparing the experimentally obtained IR spectrum of the ion with theoretically predicted spectra for various potential isomers. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can generate theoretical IR spectra for different molecular geometries. The structure whose calculated spectrum best matches the experimental IRIS spectrum is considered the most likely identification.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FTIR) Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. It measures the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate. Different types of bonds absorb IR radiation at characteristic frequencies, providing a molecular "fingerprint."

Although a specific experimental FTIR spectrum for this compound is not publicly documented, the expected absorption bands can be predicted based on its known functional groups. The analysis of these characteristic bands provides a wealth of structural information.

Expected FTIR Absorption Bands for this compound:

The FTIR spectrum of this compound would be characterized by several key absorption regions:

O-H Stretch (Alcohol): A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. libretexts.orgpressbooks.publibretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding between the alcohol moieties.

C-H Stretch (Aromatic and Aliphatic):

Absorptions just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of the C-H stretching vibrations of the three phenyl rings. libretexts.orgvscht.cz

Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are due to the C-H stretching vibrations of the aliphatic piperidine ring and the ethanolic backbone. libretexts.orgpressbooks.pub

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the phenyl rings will give rise to several sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region. libretexts.orgvscht.cz

C-O Stretch (Tertiary Alcohol): A strong absorption band corresponding to the C-O stretching vibration of the tertiary alcohol is expected around 1200-1100 cm⁻¹. youtube.comquimicaorganica.org

C-N Stretch (Tertiary Amine): The C-N stretching vibration of the tertiary amine within the piperidine ring typically appears in the 1250-1020 cm⁻¹ region. This peak can sometimes overlap with other absorptions in the fingerprint region.

Out-of-Plane (OOP) C-H Bending (Aromatic): Strong absorption bands in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the C-H bonds on the phenyl rings. The exact position of these bands can provide information about the substitution pattern of the aromatic rings.

The following table summarizes the expected characteristic FTIR absorption bands for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchingTertiary Alcohol3600 - 3200Strong, Broad
C-H StretchingAromatic (Phenyl)3100 - 3000Medium to Weak
C-H StretchingAliphatic (Piperidine)2950 - 2850Strong
C=C StretchingAromatic (Phenyl)1600 - 1450Medium, Sharp
C-O StretchingTertiary Alcohol1200 - 1100Strong
C-N StretchingTertiary Amine1250 - 1020Medium to Weak
C-H Out-of-Plane BendingAromatic (Phenyl)900 - 675Strong

This detailed vibrational analysis, by assigning specific absorption bands to the various functional groups within this compound, allows for a comprehensive structural confirmation. While IRIS provides a pathway for reference-free identification of the gaseous ion, FTIR offers a readily accessible and informative method for verifying the presence of key structural motifs in the bulk material.

Heterogeneous Catalysis with Immobilized 1,1,2 Triphenyl 2 Piperidin 1 Ylethanol Analogues

Design and Synthesis of Polymeric and Inorganic Solid Supports

Polymeric Supports: Polymer-based supports are valued for their synthetic versatility, chemical inertness, and tunable properties. acs.orgrsc.org Cross-linked polystyrene-divinylbenzene (PS-DVB) copolymers are among the most common scaffolds. acs.org Merrifield resins, which are chloromethylated polystyrene resins, provide a reactive handle for the covalent attachment of ligands like amino alcohols. nih.gov The degree of cross-linking is a critical parameter, as it dictates the resin's swelling behavior, pore size, and mechanical robustness. Low cross-linking allows for greater flexibility and accessibility in various solvents, while high cross-linking provides a more rigid and porous structure.

Another approach involves the synthesis of chiral polymeric nanoparticles (CPPs) through methods like miniemulsion polymerization. rsc.org In this strategy, monomers derived from chiral amino acids are polymerized to form nanostructured catalysts with a high surface area. rsc.org

Inorganic Solid Supports: Inorganic supports are favored for their high mechanical strength, thermal stability, and well-defined porous structures. beilstein-journals.org

Silica (B1680970) (SiO₂): Silica gel is widely employed due to its high surface area, controllable pore size, and the presence of surface silanol (B1196071) (Si-OH) groups that can be readily functionalized for covalent catalyst attachment. beilstein-journals.orgacs.org Mesoporous silica materials, such as MCM-48, offer a highly ordered pore structure and large surface area, which facilitates efficient anchoring of chiral amino alcohols and enhances accessibility for substrates. researchgate.net

Magnetic Nanoparticles: Core-shell magnetic nanoparticles, typically consisting of a magnetite (Fe₃O₄) core and a silica shell, have emerged as advanced supports. researchgate.net The silica shell provides a surface for functionalization and catalyst immobilization, while the magnetic core allows for facile catalyst recovery from the reaction mixture using an external magnet. researchgate.netnih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity and tunable chemical environment make them promising supports for immobilizing catalytic species, including ruthenium nanoparticles used in conjunction with amino alcohol relay molecules for CO₂ methanation. nih.gov

The selection of a support is a strategic decision based on the specific reaction conditions, the nature of the solvent, and the desired mode of operation (batch vs. flow).

Strategies for Covalent and Non-Covalent Ligand Immobilization

Attaching the catalyst to the solid support can be achieved through two primary strategies: covalent bonding and non-covalent interactions. The choice of method impacts the stability of the catalyst, the potential for leaching, and the ease of synthesis.

Covalent Immobilization: This strategy involves the formation of strong chemical bonds between the catalyst and the support, providing the most robust method for preventing catalyst leaching. beilstein-journals.org For amino alcohol ligands, several covalent pathways are common:

Reaction with Functionalized Resins: The hydroxyl group of an amino alcohol can be used to anchor the molecule to a reactive polymer, such as a Merrifield resin, through nucleophilic substitution. nih.gov

Silane Chemistry on Inorganic Supports: A widely used method for silica involves modifying the amino alcohol ligand with a trialkoxysilane coupling agent, such as (3-aminopropyl)trimethoxysilane. The resulting silanized ligand is then grafted onto the silica surface through condensation reactions with the surface silanol groups. acs.orgmdpi.com Alternatively, the silica support can be pre-functionalized with reactive groups like epoxides, which can then undergo a ring-opening reaction with the amine functionality of the amino alcohol. nih.gov

Linker-Mediated Attachment: A bifunctional linker molecule, such as glutaraldehyde, can be used to connect the support and the catalyst. For example, an amino-functionalized support can be activated with glutaraldehyde, which then forms a Schiff base with an amino group on the catalyst. mdpi.com

Non-Covalent Immobilization: Non-covalent methods are often simpler, involving fewer synthetic steps and minimizing modification of the parent catalyst. rsc.orgcapes.gov.br However, they carry a higher risk of catalyst leaching. beilstein-journals.org

Adsorption/Physisorption: This involves immobilizing the catalyst onto the support via weaker intermolecular forces like van der Waals forces or hydrogen bonding. beilstein-journals.org While simple, this method is prone to leaching, especially with changes in solvent polarity or temperature. beilstein-journals.org

Ionic Bonding: This is a stronger non-covalent approach where a charged catalyst is immobilized on a support with an opposite charge. beilstein-journals.org For instance, an acidic functionality on a support can interact with the basic piperidine (B6355638) nitrogen of the ligand. This method significantly reduces leaching compared to simple adsorption. beilstein-journals.org

Encapsulation: The catalyst can be physically trapped within the pores of a support material, such as a polymer matrix or a MOF. beilstein-journals.org This "ship-in-a-bottle" approach prevents the catalyst from escaping while allowing smaller substrate and product molecules to diffuse in and out.

Performance Evaluation in Continuous Flow Systems and Batch Processes

Immobilized catalysts are suitable for use in both traditional batch reactors and modern continuous flow systems. The choice of reactor significantly influences reaction efficiency, scalability, and process control. mdpi.com

Batch Processes: Batch reactors are stirred tanks where reactants and the catalyst are mixed for a set period. They are commonly used for small-scale synthesis and initial catalyst screening due to their simple setup. After the reaction is complete, the immobilized catalyst is separated by filtration (or magnetic decantation for magnetic supports), washed, and prepared for reuse. researchgate.net

Continuous Flow Systems: In a continuous flow process, the immobilized catalyst is packed into a column or reactor bed, and the reactant solution is continuously pumped through it. goflow.at This configuration offers several advantages over batch processing:

Enhanced Mass and Heat Transfer: The high surface-area-to-volume ratio in microreactors improves control over reaction parameters. nih.gov

Simplified Product Isolation: The product stream exits the reactor free of the catalyst, eliminating the need for a separate filtration step. goflow.at

Improved Safety and Scalability: Smaller reaction volumes at any given time reduce safety risks, and production can be scaled up by extending the operation time or running multiple reactors in parallel. mdpi.com

The performance of an immobilized catalyst is evaluated based on several key metrics. A study on an immobilized diphenylprolinol alkyl ether, an analogue of the target compound, in a Michael reaction under continuous flow provides a relevant example of such an evaluation. researchgate.net Key performance indicators include conversion, yield, turnover number (TON), and enantioselectivity, which are monitored over time to assess catalyst activity and stability. researchgate.net

ParameterBatch ReactorContinuous Flow ReactorAdvantages of Flow
Catalyst Separation Post-reaction filtration/decantationIntegrated into the processSimplified workup
Mass/Heat Transfer Often limited by mixing efficiencyHighly efficient due to high surface areaBetter reaction control, reduced side products
Productivity Limited by reaction/separation cyclesHigh throughput via continuous operationSuitable for large-scale production
Safety Large volumes of reactantsSmall volumes at any given timeInherently safer

This table provides a general comparison of batch and continuous flow systems for heterogeneous catalysis.

Assessment of Catalyst Reusability, Leaching, and Long-Term Stability

A primary motivation for catalyst immobilization is the ability to reuse the catalyst over multiple cycles, which is crucial for economic and environmental sustainability.

Catalyst Reusability: The reusability of a catalyst is tested by recovering it after a reaction, washing it, and then using it in a subsequent run under identical conditions. The activity and selectivity are measured for each cycle to determine any loss in performance. For example, chiral polymeric nanoparticles used in an asymmetric aldol (B89426) reaction demonstrated similar catalytic performance over four cycles before a drop in yield and enantioselectivity was observed. rsc.org Similarly, a β-amino alcohol catalyst immobilized on superparamagnetic nanoparticles was successfully recovered via magnetic decantation and reused for three cycles with its catalytic activity remaining largely unchanged. researchgate.net

Catalyst SystemReactionNumber of CyclesPerformance Outcome
Chiral Polymeric Nanoparticles rsc.orgAsymmetric Aldol Reaction4Similar performance for 4 cycles; subsequent drop in yield and ee.
β-Amino Alcohol on Magnetic Nanoparticles researchgate.netDialkylzinc Addition3Catalytic activity remained about unchanged.
Immobilized Diphenylprolinol Silyl Ether researchgate.netMichael Reaction5 (Batch)Satisfactory 93% ee after 5 cycles with a moderate decrease in conversion.

This table illustrates reported reusability data for immobilized amino alcohol catalysts.

Leaching: Leaching is the undesired detachment of the active catalytic species from the solid support into the reaction medium. It undermines the core benefits of heterogeneous catalysis, leading to product contamination and a gradual loss of catalyst activity. Leaching is a major concern for non-covalently bound catalysts, particularly those attached via physisorption. beilstein-journals.org Covalent immobilization is the most effective strategy to prevent leaching. beilstein-journals.org Leaching tests are typically performed by analyzing the product solution for traces of the catalyst using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metal-based catalysts or by testing the filtrate for catalytic activity.

Long-Term Stability: Long-term stability is the ability of the catalyst to maintain its performance over extended periods of operation, which is especially important for industrial applications in continuous flow reactors. Stability can be compromised by thermal degradation, chemical modification of the active site, or physical fouling of the support. Continuous flow experiments are an excellent method for assessing long-term stability. In one study, an immobilized catalyst showed high reactivity for the first 30 hours of a flow reaction, after which its activity gradually decreased. researchgate.net In another case, an immobilized catalyst proved to be highly stable and selective over a 3-day continuous flow experiment. researchgate.net Such studies provide critical data on the operational lifetime of the catalyst.

Future Research Directions and Emerging Applications

Exploration of Novel Substrate Classes for Enantioselective Transformations

Future research is directed towards expanding the substrate scope of 1,1,2-Triphenyl-2-piperidin-1-ylethanol and its derivatives in enantioselective catalysis. A primary focus is the application of this catalyst scaffold to new classes of prochiral substrates that are currently challenging to transform with high enantioselectivity.

One promising area is the enantioselective addition of various nucleophiles to a wider range of ketones and imines. While effective for certain substrates, the catalyst's utility with sterically hindered or electronically diverse substrates remains an active area of investigation. Researchers are exploring its application in the synthesis of chiral amino alcohols and amines, which are valuable building blocks in the pharmaceutical industry. For instance, the development of catalytic systems for the asymmetric synthesis of γ-amino alcohols featuring tertiary carbon stereocenters is a significant goal. researchgate.net

Furthermore, the exploration of this catalyst in novel reaction types beyond additions is a key research direction. This includes its potential application in asymmetric cyclization, cycloaddition, and C-H functionalization reactions. The unique steric and electronic properties of the triphenyl and piperidinyl moieties could offer distinct advantages in controlling the stereochemical outcome of these more complex transformations.

Detailed Research Findings: Potential Substrate Classes

Substrate Class Transformation Type Potential Chiral Product Significance
Bulky Aryl KetonesNucleophilic AdditionChiral Tertiary AlcoholsAccess to complex chiral building blocks
Aliphatic IminesNucleophilic AdditionChiral AminesImportant motifs in pharmaceuticals
Functionalized EnonesConjugate AdditionChiral KetonesVersatile synthetic intermediates
Prochiral DienesCycloaddition ReactionsChiral CarbocyclesConstruction of complex ring systems

Development of More Sustainable and Environmentally Benign Synthetic Routes to the Compound

The development of sustainable and environmentally friendly methods for the synthesis of this compound is a critical aspect of future research, aligning with the principles of green chemistry. Traditional synthetic routes often involve multiple steps, the use of hazardous reagents, and the generation of significant waste.

Current research focuses on several key areas to improve the sustainability of the synthesis:

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives can significantly reduce waste and improve atom economy. Research into catalytic asymmetric reductions of precursor ketones is a promising avenue.

Bio-based Solvents and Reagents: The use of renewable and less toxic solvents and reagents is being explored to minimize the environmental impact of the synthesis. mdpi.com Biocatalytic strategies, employing enzymes for key transformations, offer a highly sustainable approach to producing chiral amino alcohols. researchgate.net

Emerging Sustainable Synthetic Strategies

Strategy Description Potential Benefits
BiocatalysisUse of enzymes for key synthetic steps.High enantioselectivity, mild reaction conditions, reduced waste.
Flow ChemistryContinuous synthesis in microreactors.Improved safety, scalability, and process control.
Use of Green SolventsReplacement of hazardous solvents with bio-based alternatives like ethanol (B145695). mdpi.comReduced environmental impact and toxicity.
Atom-Economical ReactionsDesigning synthetic routes that maximize the incorporation of all starting materials into the final product.Minimized waste generation.

Integration with Artificial Intelligence and Machine Learning for Predictive Catalyst Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of catalyst design, and its application to catalysts like this compound holds immense promise. researchgate.net ML models can be trained on existing experimental data to predict the enantioselectivity of a catalyst for a given reaction, thereby reducing the need for extensive experimental screening. nih.govresearchgate.net

For a catalyst like this compound, AI and ML can be employed in several ways:

Predictive Modeling: By developing quantitative structure-selectivity relationships (QSSRs), ML models can predict how modifications to the catalyst's structure will affect the enantiomeric excess of the product. thieme-connect.com This allows for the in silico screening of a large number of virtual catalyst derivatives to identify the most promising candidates for synthesis and testing.

Reaction Optimization: AI algorithms can be used to optimize reaction conditions, such as solvent, temperature, and reactant concentrations, to maximize yield and enantioselectivity.

De Novo Catalyst Design: Generative AI models can be used to design entirely new chiral ligands and catalysts with desired properties, potentially leading to the discovery of catalysts that surpass the performance of existing ones.

Advanced In-Situ Spectroscopic Characterization of Catalytic Processes

A deeper understanding of the reaction mechanism is essential for the rational design of more efficient catalysts. Advanced in-situ spectroscopic techniques are powerful tools for characterizing the catalytic species and intermediates under actual reaction conditions. youtube.com

For reactions catalyzed by this compound, in-situ spectroscopy can provide valuable insights into:

Catalyst Activation: Identifying the active catalytic species and understanding how it is formed from the precatalyst.

Substrate Binding: Characterizing the interaction between the catalyst and the substrate, which is crucial for understanding the origin of enantioselectivity.

Intermediate Identification: Detecting and characterizing transient intermediates in the catalytic cycle, providing direct evidence for the proposed reaction mechanism. researchgate.net

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to monitor the reaction in real-time. These studies can help to validate computational models and provide a more complete picture of the catalytic process, ultimately guiding the development of improved catalysts based on the this compound scaffold.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 1,1,2-Triphenyl-2-piperidin-1-ylethanol?

Synthesis optimization should focus on stereochemical control and yield enhancement. Key steps include:

  • Catalyst selection : Use chiral catalysts (e.g., iridium-based systems) to enforce stereoselectivity, as demonstrated in analogous piperidine derivatives .
  • Reaction conditions : Employ anhydrous solvents (e.g., THF or DCM) and inert atmospheres to minimize side reactions.
  • Monitoring : Track progress via TLC or HPLC, targeting intermediates like oxabenzonorbornadiene derivatives .
  • Yield improvement : Optimize stoichiometry of phenyl Grignard reagents and piperidine precursors .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

A multi-technique approach is essential:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl groups at C1, C1, and C2) and piperidine ring conformation .
  • X-ray crystallography : Resolve absolute stereochemistry, particularly for the (S)-enantiomer .
  • Mass spectrometry : Validate molecular weight (C₂₅H₂₅NO) and detect impurities (e.g., incomplete substitution products) .
  • HPLC : Quantify enantiomeric excess using chiral columns .

Q. How does stereochemistry at the ethanol moiety influence reactivity or biological activity?

The (S)-enantiomer exhibits distinct electronic and steric properties:

  • Reactivity : The (S)-configuration may enhance nucleophilicity at the hydroxyl group, affecting derivatization (e.g., esterification) .
  • Biological interactions : Piperidine derivatives often show enantiomer-specific binding to targets (e.g., enzymes or receptors), though specific data for this compound requires further study .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 → 6:4) to separate polar byproducts.
  • Recrystallization : Dissolve in warm ethanol and cool slowly to isolate crystalline product .
  • Acid-base extraction : Leverage the piperidine group’s basicity for selective phase separation .

Q. How stable is this compound under varying storage conditions?

  • Temperature : Store at 2–8°C to prevent thermal decomposition.
  • Light : Protect from UV exposure to avoid photooxidation of the ethanol group.
  • Moisture : Use desiccants to avert hydrolysis of the piperidine ring .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in derivatization reactions?

  • DFT applications : Calculate frontier molecular orbitals to identify reactive sites (e.g., the hydroxyl or piperidine nitrogen) .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization .
  • Solvent effects : Simulate solvent polarity’s impact on reaction pathways .

Q. What mechanistic insights explain contradictory yields in cross-coupling reactions involving this compound?

Contradictions may arise from:

  • Catalyst poisoning : Piperidine’s basic nitrogen can deactivate palladium catalysts. Mitigate by using bulky ligands (e.g., XPhos) .
  • Steric hindrance : Triphenyl groups may slow aryl-aryl coupling; optimize via microwave-assisted synthesis to enhance kinetics .

Q. How can researchers resolve discrepancies in spectroscopic data for structurally similar analogs?

  • 2D NMR (COSY, NOESY) : Differentiate between regioisomers by correlating proton-proton interactions.
  • Isotopic labeling : Introduce ¹⁵N or ¹³C labels to track piperidine ring dynamics .
  • Comparative crystallography : Contrast with analogs like 1-(2-methylphenyl)piperidin-4-one to identify structural outliers .

Q. What strategies are effective for designing bioactive analogs while maintaining low toxicity?

  • Bioisosteric replacement : Substitute phenyl groups with thiophene or pyridine rings to modulate lipophilicity .
  • Toxicity screening : Use in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) to prioritize candidates .
  • Metabolic stability : Introduce fluorine atoms at para positions to reduce oxidative metabolism .

Q. What safety protocols are critical for handling this compound in catalytic studies?

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (Category 2A/2B hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (STOT SE3) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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